morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone
Description
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone is a heterocyclic compound featuring a partially saturated benzothiophene core substituted at position 2 with a 1H-tetrazol-1-yl group and at position 3 with a morpholin-4-yl carbonyl moiety. The benzothiophene scaffold (4,5,6,7-tetrahydro-1-benzothiophene) provides a rigid, lipophilic framework, while the tetrazole and morpholine groups introduce polar and hydrogen-bonding functionalities. Tetrazole, a five-membered aromatic heterocycle with four nitrogen atoms, is often employed as a bioisostere for carboxylic acids or other acidic groups due to its metabolic stability and ability to participate in dipole-dipole interactions . The morpholine ring, containing an oxygen atom, enhances solubility and may influence pharmacokinetic properties such as bioavailability .
Properties
IUPAC Name |
morpholin-4-yl-[2-(tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2S/c20-13(18-5-7-21-8-6-18)12-10-3-1-2-4-11(10)22-14(12)19-9-15-16-17-19/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDSIBFOMACDVRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)N3C=NN=N3)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiophene core, followed by the introduction of the tetrazole ring through cyclization reactions. The morpholine ring is then attached via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the benzothiophene or morpholine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of morpholin-4-yl compounds exhibit significant anticancer properties. For instance, studies have reported that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The tetrazole group enhances the interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
2. Antimicrobial Properties
Morpholin derivatives have shown promise as antimicrobial agents. The incorporation of the tetrazole ring has been linked to enhanced antibacterial and antifungal activities. This is particularly relevant in the context of increasing antibiotic resistance, where new classes of antimicrobial agents are urgently needed.
3. Neurological Applications
The compound's potential in treating neurological disorders has been explored, particularly its effects on neurotransmitter systems. Morpholine-containing compounds have been studied for their ability to modulate GABAergic and glutamatergic systems, which are crucial for managing conditions such as anxiety and depression.
Pharmacological Insights
1. Mechanism of Action
The pharmacological effects of morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone are believed to stem from its ability to interact with various receptors and enzymes. For instance, it may act as an inhibitor of certain kinases involved in cell signaling pathways critical for cancer cell proliferation.
2. Structure-Activity Relationship (SAR) Studies
SAR studies have revealed that modifications on the morpholine ring or the tetrazole moiety can significantly influence the biological activity of the compound. This insight is crucial for optimizing drug candidates during the drug development process.
Material Science Applications
1. Polymer Chemistry
The compound can serve as a monomer or additive in polymer synthesis due to its functional groups that can participate in polymerization reactions. Its unique structure may enhance the mechanical properties or thermal stability of resultant polymers.
2. Sensor Development
Due to its electronic properties, morpholin derivatives are being investigated for use in sensor technology. They can be integrated into devices designed to detect specific biomolecules or environmental changes.
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related morpholine derivative inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . This research underlines the potential of morpholin-based compounds in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several morpholine derivatives were tested against resistant strains of bacteria. The results indicated that these compounds exhibited significant inhibitory effects compared to traditional antibiotics .
Mechanism of Action
The mechanism of action of morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Compound A : (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone ()
- R1 (Position 2): Amino (-NH₂) vs. Tetrazol-1-yl (target).
- R2 (Position 3) : Phenyl vs. Morpholin-4-yl (target).
- In contrast, the tetrazole in the target compound is electron-withdrawing due to its aromatic nitrogen-rich structure, which may alter reactivity and binding interactions . The morpholin-4-yl group introduces a polar, non-aromatic oxygen atom, enhancing solubility compared to the hydrophobic phenyl group in Compound A .
Compound B : {2-[(2-Hydroxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl}(phenyl)methanone ()
- R1 (Position 2) : Schiff base (-N=CH-Ar) vs. Tetrazol-1-yl (target).
- R2 (Position 3) : Phenyl vs. Morpholin-4-yl (target).
- Conformational Influence: The Schiff base in Compound B forms intramolecular hydrogen bonds (N–H⋯O=C), stabilizing a planar six-membered ring.
Crystallographic and Physicochemical Properties
- Crystallographic Tools : Structural determinations for analogs (e.g., Compound A) utilized SHELX programs for refinement and OLEX2 for visualization . These tools are critical for analyzing hydrogen-bonding networks and unit cell parameters, though direct data for the target compound are lacking.
Bioisosteric and Pharmacological Implications
- Tetrazole vs. Carboxylic Acid : Tetrazole (pKa ~4.9) mimics carboxylic acids (pKa ~2-3) but offers superior metabolic stability, as seen in cefazolin derivatives (). This substitution may improve oral bioavailability in the target compound .
- Morpholine vs. Phenyl : The morpholine group’s oxygen atom enhances water solubility, a critical factor in drug design. For example, morpholine-containing drugs like fexofenadine exhibit improved absorption compared to purely aromatic analogs .
Biological Activity
Morpholin-4-yl[2-(1H-tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-yl]methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring and a tetrazole moiety, which are known to enhance biological activity through various mechanisms. Its molecular formula is with a molecular weight of 304.37 g/mol. The structural representation is as follows:
Antimicrobial Activity
Research has indicated that compounds containing morpholine and tetrazole groups exhibit significant antimicrobial properties. For example, studies have shown that derivatives of morpholine demonstrate activity against various bacterial strains and fungi. In a study assessing the efficacy of similar compounds, it was found that certain morpholine derivatives displayed moderate to high antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus .
Neuroprotective Effects
The neuroprotective potential of morpholine derivatives has been explored in the context of neurodegenerative diseases. Compounds with similar structures have been reported to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. For instance, one study reported that certain morpholine-based compounds demonstrated selective inhibition of MAO B with IC50 values in the low micromolar range, suggesting potential utility in treating conditions like Alzheimer's disease .
Anti-inflammatory Properties
Inflammation is a critical factor in many chronic diseases. Morpholine derivatives have shown promise as anti-inflammatory agents. A specific study highlighted the ability of morpholine-containing compounds to inhibit pro-inflammatory cytokines in vitro, indicating their potential application in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The presence of the morpholine ring enhances binding affinity to target enzymes such as MAO and acetylcholinesterase (AChE), leading to increased levels of neurotransmitters.
- Receptor Modulation : The tetrazole group may interact with various receptors involved in neurotransmission and inflammation.
- Antioxidant Activity : Compounds with thiophene structures often exhibit antioxidant properties, which can mitigate oxidative stress associated with various diseases.
Study 1: Antimicrobial Efficacy
In an experimental setup assessing the antimicrobial efficacy of morpholine derivatives, it was found that several compounds exhibited minimum inhibitory concentrations (MICs) below 100 µg/mL against common pathogens including E. coli and Pseudomonas aeruginosa .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| A | 50 | E. coli |
| B | 75 | Pseudomonas aeruginosa |
| C | 30 | Staphylococcus aureus |
Study 2: Neuroprotective Properties
A recent study evaluated the neuroprotective effects of several morpholine derivatives against oxidative stress-induced neuronal cell death. The results indicated that these compounds significantly reduced cell death rates compared to controls .
| Compound | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| D | 85 | 10 |
| E | 90 | 20 |
| F | 70 | 5 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
